Cas no 1021254-88-5 (2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide)

2-({2-Phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small-molecule compound featuring a pyrazolo[1,5-a]pyrazine core linked to a trimethoxyphenyl acetamide moiety via a sulfanyl bridge. This structural configuration confers potential biological activity, particularly in medicinal chemistry applications. The presence of the phenyl and trimethoxyphenyl groups enhances lipophilicity and binding affinity, while the sulfanyl-acetamide linkage may contribute to metabolic stability. The compound is of interest in drug discovery due to its modular design, allowing for further derivatization. Its precise pharmacological profile depends on target engagement, but its scaffold suggests utility in kinase inhibition or receptor modulation studies. Suitable for research applications requiring structurally diverse intermediates or lead compounds.
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide structure
1021254-88-5 structure
Product name:2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
CAS No:1021254-88-5
MF:C23H22N4O4S
Molecular Weight:450.510183811188
CID:5381538

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
    • 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
    • インチ: 1S/C23H22N4O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-21(28)14-32-23-18-13-17(15-7-5-4-6-8-15)26-27(18)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
    • InChIKey: VMLBENSIIDELAE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(OC)=C(OC)C(OC)=C1)(=O)CSC1=NC=CN2N=C(C3=CC=CC=C3)C=C12

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-1595-2μmol
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-1595-5μmol
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-1595-5mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-1595-2mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-1595-30mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-1595-10mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-1595-15mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-1595-10μmol
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-1595-20μmol
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-1595-20mg
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
1021254-88-5 90%+
20mg
$99.0 2023-04-26

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide 関連文献

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamideに関する追加情報

Introduction to 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. 1021254-88-5)

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1021254-88-5, belongs to a class of molecules that exhibit promising properties for therapeutic applications. Its molecular structure incorporates a pyrazole-pyrazine core, which is a well-known scaffold in drug discovery, combined with functional groups that enhance its interactions with biological targets.

The pyrazole-pyrazine moiety is particularly noteworthy as it has been extensively studied for its role in modulating various biological pathways. Pyrazole derivatives are known for their ability to interact with enzymes and receptors, making them valuable candidates for the development of drugs targeting inflammatory diseases, infectious diseases, and even cancer. The presence of a sulfur atom in the 2-phenylpyrazolo[1,5-a]pyrazin-4-yl group further enhances the compound's potential bioactivity by introducing polarity and reactivity that can be exploited in drug design.

The acetamide functional group at the N-position of the molecule contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the 3,4,5-trimethoxyphenyl group introduces hydrophobicity and electronic properties that can influence the compound's binding affinity to biological targets. This combination of structural features makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide a versatile molecule with potential applications in multiple therapeutic areas.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and reduced side effects. The structural framework of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide aligns well with current trends in drug discovery. For instance, studies have shown that pyrazole-pyrazine derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes such as COX and LOX. Furthermore, the sulfanyl group has been implicated in modulating kinase activity, which is relevant for treating cancers and other diseases associated with aberrant signaling pathways.

The trimethoxyphenyl group in this compound also adds an interesting dimension to its potential therapeutic applications. Methoxy-substituted aromatic rings are known to enhance metabolic stability and bioavailability, which are crucial for drug efficacy. Additionally, these groups can influence electronic properties through resonance effects, thereby affecting binding interactions with biological targets. This makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide a promising candidate for further investigation in medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole-pyrazine core efficiently. These methods not only streamline the synthesis but also allow for the introduction of various functional groups at desired positions within the molecule. This flexibility is essential for optimizing biological activity through structure-based drug design.

Evaluation of the pharmacological properties of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl})-N-(3,4,5-trimethoxyphenyl)acetamide has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit certain kinases and enzymes associated with inflammation and cancer progression. The sulfanyl group appears to play a critical role in these interactions by modulating binding affinity through hydrogen bonding and electrostatic interactions. Additionally, the trimethoxyphenyl group contributes to hydrophobic interactions that enhance binding stability.

The compound's potential therapeutic applications extend beyond anti-inflammatory and anticancer roles. Preliminary studies suggest that it may also exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. This broad spectrum of activity makes 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanyl}))-N-(3,

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